N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-ethoxybenzamide
Overview
Description
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-ethoxybenzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Common reagents used in the synthesis include chlorinated aromatic compounds and ethoxybenzamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow techniques and automated monitoring systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons or hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated solvents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dyes and herbicides.
Barium Compounds: Chemically similar to strontium compounds, used in various industrial applications.
2-Methyl-4-(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio)phenoxyacetic acid:
Uniqueness
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-ethoxybenzamide stands out due to its specific chemical structure, which imparts unique properties and potential applications not found in other similar compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further study.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-ethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-4-31-17-7-5-6-15(11-17)23(29)25-19-13-21-20(10-14(19)2)26-28(27-21)16-8-9-22(30-3)18(24)12-16/h5-13H,4H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCCHGIGMSDWCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC(=C(C=C4)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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